N-[4-(2-Hydroxyethyl)phenyl]-4-(propan-2-yl)benzene-1-sulfonamide
Description
N-[4-(2-Hydroxyethyl)phenyl]-4-(propan-2-yl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with an isopropyl group (propan-2-yl) at the para position and a sulfonamide group at position 1. The sulfonamide nitrogen is further substituted with a 4-(2-hydroxyethyl)phenyl group. This structure combines hydrophobic (isopropyl) and hydrophilic (hydroxyethyl) moieties, which may influence its solubility, reactivity, and biological interactions.
Properties
CAS No. |
920527-10-2 |
|---|---|
Molecular Formula |
C17H21NO3S |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-[4-(2-hydroxyethyl)phenyl]-4-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H21NO3S/c1-13(2)15-5-9-17(10-6-15)22(20,21)18-16-7-3-14(4-8-16)11-12-19/h3-10,13,18-19H,11-12H2,1-2H3 |
InChI Key |
COOREENPYAQBEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-Hydroxyethyl)phenyl]-4-(propan-2-yl)benzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 4-(propan-2-yl)benzenesulfonyl chloride with 4-(2-hydroxyethyl)aniline under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents may also be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-Hydroxyethyl)phenyl]-4-(propan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require a catalyst such as aluminum chloride (AlCl3) and can be carried out in solvents like chloroform or carbon tetrachloride.
Major Products
Oxidation: The major product is 4-(2-carboxyethyl)phenyl-4-(propan-2-yl)benzene-1-sulfonamide.
Reduction: The major product is N-[4-(2-hydroxyethyl)phenyl]-4-(propan-2-yl)benzene-1-amine.
Substitution: The products depend on the substituents introduced during the reaction.
Scientific Research Applications
N-[4-(2-Hydroxyethyl)phenyl]-4-(propan-2-yl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(2-Hydroxyethyl)phenyl]-4-(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the sulfonamide group can interact with amino acid residues through ionic or dipole interactions. These interactions can inhibit enzyme activity or block receptor signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related sulfonamides:
Key Observations:
Substituent Effects on Solubility :
- The target compound’s 2-hydroxyethyl group enhances hydrophilicity compared to purely hydrophobic substituents (e.g., phenylethyl in or azido-butyl in ). This may improve aqueous solubility, critical for pharmaceutical applications.
- Conversely, compounds with electron-withdrawing groups (e.g., Cl in ) exhibit higher lipophilicity, favoring membrane permeability.
Biological Activity: Antimicrobial properties are noted in , linked to the phenylethyl substituent. The target compound’s hydroxyethyl group could modulate similar activity via H-bonding with biological targets.
Synthetic Complexity :
- The target compound’s synthesis likely parallels methods in , involving sulfonylation of a hydroxyethyl-substituted aniline. Multi-step routes are required for complex substituents (e.g., ).
Crystallography and Noncovalent Interactions: Hydrogen bonding networks (N–H⋯O, O–H⋯O) stabilize crystal structures in , a feature the hydroxyethyl group in the target compound may replicate. Weak C–H⋯O interactions in highlight the role of substituents in packing efficiency, relevant for material design.
Biological Activity
N-[4-(2-Hydroxyethyl)phenyl]-4-(propan-2-yl)benzene-1-sulfonamide, commonly referred to as a sulfonamide derivative, is a compound of interest due to its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antibacterial, diuretic, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, experimental findings, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a sulfonamide group attached to an aromatic ring, which is critical for its biological activity.
Sulfonamides typically exert their effects by inhibiting bacterial folic acid synthesis. However, the specific interactions of this compound with biological targets have not been extensively documented. Preliminary studies suggest that it may interact with various enzymes and receptors involved in cardiovascular regulation.
Cardiovascular Effects
Recent research has highlighted the compound's potential impact on perfusion pressure and coronary resistance. A study utilized an isolated rat heart model to evaluate these effects:
| Group | Compound | Dose (nM) |
|---|---|---|
| I | Control (Krebs-Henseleit solution only) | - |
| II | This compound | 0.001 |
| III | 2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide | 0.001 |
| IV | 2-Hydrazinocarbonyl-benzenesulfonamide | 0.001 |
| V | 4-(2-Amino-ethyl)-benzenesulfonamide | 0.001 |
| VI | 4-[3-(4-Nitro-phenyl)-ureido]-benzene-sulfonamide | 0.001 |
The results indicated that the compound significantly decreased perfusion pressure over time compared to controls, suggesting a vasodilatory effect that may be mediated through calcium channel inhibition .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for determining its therapeutic viability. Theoretical evaluations using models such as ADME/PK and SwissADME indicate favorable absorption characteristics but require empirical validation through clinical studies .
Case Studies
Several case studies have explored the biological activity of sulfonamide derivatives similar to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
